DAA1106, also known as N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide, is a synthetic compound primarily employed in scientific research as a high-affinity ligand for the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. Its significance stems from the role of TSPO as a marker for neuroinflammation, making DAA1106 a valuable tool for studying various neurological disorders [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. In particular, DAA1106 has shown promise as a Positron Emission Tomography (PET) tracer for visualizing TSPO expression in vivo, enabling the study of neuroinflammation in living organisms [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ].
Future Directions
Development of DAA1106 analogues with improved properties: Optimizing DAA1106 derivatives for enhanced brain uptake, higher target specificity, and reduced metabolism could further enhance its utility as a PET tracer [, ].
Exploration of TSPO binding subtypes: Understanding the existence and significance of potential TSPO subtypes could lead to the development of even more specific and targeted DAA1106-based imaging agents [, ].
Combination with other imaging modalities: Combining DAA1106-PET with other imaging techniques, such as magnetic resonance imaging (MRI), could provide a more comprehensive assessment of neuroinflammation and its relationship to other pathological changes in the brain [].
Integration with personalized medicine approaches: Tailoring DAA1106-based imaging to individual patients based on their genetic profile could enhance the accuracy and reliability of neuroinflammation assessments [, , ].
Compound Description: PK11195 is an isoquinoline carboxamide derivative that acts as a specific antagonist of the peripheral benzodiazepine receptor (PBR), also known as the 18 kDa translocator protein (TSPO) []. It has been widely used as a PET imaging agent to study microglia and macrophage activation in the brain and other tissues, although its brain uptake is limited [, , ].
Relevance: PK11195 serves as a benchmark for comparison with DAA1106 due to its established use in imaging TSPO. DAA1106 was developed as a potential alternative to PK11195, exhibiting a higher affinity for TSPO and demonstrating superior binding characteristics in various studies [, , , , , ].
(R)-PK11195
Compound Description: (R)-PK11195 is the R-enantiomer of PK11195. It displays a higher affinity for TSPO compared to the S-enantiomer [].
Relevance: (R)-PK11195 is often used in research to ensure greater specificity for TSPO. Similar to PK11195, DAA1106 exhibits a higher binding affinity for TSPO than (R)-PK11195 in various models of neuroinflammation [, ].
Compound Description: [¹⁸F]FEDAA1106 is a fluorinated analog of DAA1106, designed to be a PET ligand for imaging TSPO. It has shown high selectivity and specific binding to TSPO in preclinical studies [, ].
Relevance: [¹⁸F]FEDAA1106 is structurally similar to DAA1106, with the addition of a fluoroethyl group. This modification was aimed at improving its pharmacokinetic properties for PET imaging, making it another promising candidate for studying TSPO in vivo [, , ].
Compound Description: [¹¹C]DAA1106 is a carbon-11 labeled version of DAA1106, specifically designed for PET imaging of TSPO. It has demonstrated high affinity and selectivity for TSPO in both animal models and human studies [, , , , , ].
Relevance: [¹¹C]DAA1106 is the radiolabeled form of DAA1106, enabling its use in PET imaging studies to visualize and quantify TSPO expression in vivo. It has been crucial in advancing our understanding of TSPO's role in various neurological disorders [, , , , , , ].
DAA1097
Compound Description: DAA1097 is a phenoxyphenyl-acetamide derivative that exhibits anxiolytic effects in mice and displaces PBR ligands in rat brain tissue []. Unlike DAA1106, it activates steroidogenesis, suggesting a different binding mode on TSPO [].
Relevance: DAA1097 shares structural similarities with DAA1106 and provides insights into the structure-activity relationship of this class of compounds. While both compounds bind to TSPO, they elicit different functional responses, suggesting distinct binding sites or mechanisms of action [].
Vinpocetine
Compound Description: Vinpocetine is a neuroprotective alkaloid that has been shown to bind to TSPO [].
Relevance: Vinpocetine's ability to bind to TSPO highlights the receptor's potential as a therapeutic target. The study demonstrating vinpocetine's competitive binding with iodinated DAA1106 analogs further reinforces the use of DAA1106 derivatives as valuable tools for investigating TSPO in neurological diseases [].
Compound Description: [¹²⁵I]desmethoxy-DAA1106 is an iodinated analog of DAA1106, designed for in vitro autoradiography studies. It lacks a methoxy group compared to DAA1106 [].
Relevance: [¹²⁵I]desmethoxy-DAA1106 serves as a useful tool for studying TSPO binding in vitro. Its structural similarity to DAA1106 allows for a better understanding of the binding characteristics of this class of compounds [].
[¹²⁵I]desfluoro-DAA1106
Compound Description: [¹²⁵I]desfluoro-DAA1106 is another iodinated analog of DAA1106, specifically designed for in vitro autoradiography studies. It lacks a fluorine atom compared to DAA1106 [].
Relevance: [¹²⁵I]desfluoro-DAA1106 provides further insights into the structure-activity relationship of DAA1106 analogs and their binding to TSPO. The study using this compound, along with [¹²⁵I]desmethoxy-DAA1106, demonstrates the potential of using iodinated DAA1106 derivatives as in vitro biomarkers for TSPO [].
[¹¹C]AC-5216
Compound Description: [¹¹C]AC-5216 is a PET radioligand developed for imaging TSPO [, , ].
Relevance: [¹¹C]AC-5216, alongside DAA1106 and its derivatives, represents a new generation of TSPO ligands with improved properties for PET imaging. Comparative studies using both [¹¹C]AC-5216 and [¹⁸F]fluoroethoxy-DAA1106 have demonstrated the ability of these high-affinity TSPO probes to detect subtle neuroinflammatory changes in vivo [, ].
[¹⁸F]fluoroethoxy-DAA1106
Compound Description: [¹⁸F]fluoroethoxy-DAA1106 is a fluorine-18 labeled analog of DAA1106 developed for PET imaging of TSPO [].
Relevance: [¹⁸F]fluoroethoxy-DAA1106, along with [¹¹C]AC-5216, belongs to a new generation of TSPO PET radioligands. Studies utilizing these tracers have demonstrated their capability to visualize and quantify neuroinflammatory responses in various disease models [].
Compound Description: N-benzyl-N-[¹¹C]methyl-2-(7-methyl-8-oxo-2-phenyl-7, 8-dihydro-9H-purin-9-yl)acetamide is a carbon-11 labeled compound developed for TSPO imaging with a moderate specific activity range (37–110 GBq/lmol) [].
Relevance: This compound shares a similar target (TSPO) with DAA1106 and highlights the ongoing efforts to develop new and improved TSPO radioligands. The development of its higher specific activity analog, [¹¹C]DAC, underscores the importance of specific activity for in vivo imaging studies, a concept also relevant to the development and application of [¹¹C]DAA1106 [].
Compound Description: [¹¹C]DAC is a carbon-11 labeled compound developed for TSPO imaging with ultra-high specific activity (average 4560 GBq/lmol) [].
Relevance: The development of [¹¹C]DAC, with its significantly higher specific activity compared to its predecessor, emphasizes the importance of achieving high specific activity for improving the sensitivity and accuracy of in vivo TSPO imaging, a principle also relevant to the development and application of [¹¹C]DAA1106 [].
Compound Description: 6-[¹⁸F]FDOPA is a fluorine-18 labeled analog of L-DOPA, primarily used in PET imaging to assess the integrity of the dopaminergic system [].
Relevance: While 6-[¹⁸F]FDOPA targets the dopaminergic system, its potential for non-specific uptake in inflamed brain regions, as highlighted in a study comparing it with DAA1106, underscores the importance of developing and utilizing highly specific tracers for accurate imaging and interpretation of neuroinflammation [, ].
6-[¹⁸F]Fluordopamine (6-[¹⁸F]FDA)
Compound Description: 6-[¹⁸F]FDA is a fluorine-18 labeled analog of dopamine, used as a PET tracer to study the dopaminergic system [].
Relevance: Similar to 6-[¹⁸F]FDOPA, 6-[¹⁸F]FDA's primary application is in imaging the dopaminergic system. The successful radiosynthesis of 6-[¹⁸F]FDA using a method also suitable for producing DAA1106 demonstrates the versatility of certain radiochemistry approaches in developing diverse PET tracers for various neurological targets [].
4-[¹⁸F]Fluorphenylalanine (4-[¹⁸F]FPhe)
Compound Description: 4-[¹⁸F]FPhe is a fluorine-18 labeled analog of phenylalanine, used as a PET tracer to study amino acid transport and protein synthesis [].
Relevance: The successful radiosynthesis of 4-[¹⁸F]FPhe using a method also applicable to DAA1106 highlights the adaptability of certain radiochemistry techniques for producing diverse PET tracers. It also emphasizes the continuous efforts in developing efficient and versatile methods for synthesizing radiolabeled compounds for various neurological applications [].
NIR-conPK
Compound Description: NIR-conPK is a near-infrared (NIR) fluorescent analog of PK11195 conjugated to the fluorophore IRDye 800CW [].
Relevance: NIR-conPK, although not directly binding to TSPO, interacts with a protein related to TSPO and demonstrates specific binding in intact astrocytoma cells and microglia. This finding, in contrast to DAA1106's direct binding to TSPO, suggests alternative approaches for imaging and studying glial cells and neuroinflammation [].
NIR-6T
Compound Description: NIR-6T is a near-infrared (NIR) fluorescent analog of DAA1106 conjugated to the fluorophore IRDye 800CW [].
Relevance: While NIR-6T exhibited high affinity for TSPO in cell homogenates, it lacked specific binding in intact cells, suggesting limitations in its application for in vivo imaging compared to DAA1106. This finding highlights the importance of considering the behavior of compounds in complex biological environments when designing and evaluating potential imaging agents [].
Overview
DAA-1106, chemically known as N-(2,5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide, is a potent and selective agonist for the peripheral benzodiazepine receptor, also referred to as the mitochondrial 18 kDa translocator protein. This compound exhibits significant binding affinity (K_i) of approximately 0.28 nM and has been utilized extensively in radiolabeled forms for imaging studies, particularly in the context of neurodegenerative diseases like Alzheimer's disease.
Source
DAA-1106 is synthesized through various chemical methods, primarily involving carbonylation techniques and alkylation processes utilizing labeled precursors. The compound has been studied for its role in neuroimaging and its potential anxiolytic effects in animal models.
Classification
DAA-1106 belongs to the class of benzodiazepine receptor ligands and is categorized under compounds that target mitochondrial functions. Its primary action is through modulation of the peripheral benzodiazepine receptor, which plays a crucial role in neuroinflammation and other neurological processes.
Synthesis Analysis
Methods
The synthesis of DAA-1106 has been achieved using several methods, notably:
Carbonylation: A novel method utilizing palladium-mediated carbonylation techniques allows for the formation of DAA-1106 and its analogues. This involves using tetrakis(triphenylphosphine)palladium with various amines and methyl iodide or iodobenzene to yield products with high purity.
Alkylation: The compound can also be synthesized via alkylation of its desmethyl precursor with labeled methyl iodide in the presence of sodium hydride. High-performance liquid chromatography (HPLC) is employed to purify the final product, achieving radiochemical purity greater than 98%.
Technical Details
The synthesis typically results in decay-corrected radiochemical yields ranging from 72% to 89%, with specific activities measured between 90 to 200 GBq/μmol at the end of synthesis. The entire process can be completed within approximately 22 to 34 minutes depending on the method used.
Molecular Structure Analysis
Structure
DAA-1106 has a molecular formula of C23H22FNO4 and a molar mass of 395.43 g/mol. The structure features a dimethoxybenzyl group attached to a phenoxyphenylacetamide moiety, which is crucial for its binding properties at the peripheral benzodiazepine receptor.
Chemical Structure: The compound's three-dimensional structure can be modeled using software tools that visualize chemical interactions and spatial configurations.
Chemical Reactions Analysis
Reactions
DAA-1106 participates in several chemical reactions primarily related to its synthesis and labeling for imaging studies. Key reactions include:
Methylation Reaction: The introduction of carbon-11 via methyl iodide contributes to the formation of radiolabeled DAA-1106, which is essential for positron emission tomography imaging.
Binding Studies: In vitro studies reveal that DAA-1106 binds selectively to peripheral benzodiazepine receptors, facilitating research into neuroinflammatory processes in various neurological conditions.
Technical Details
The binding affinity and specificity are assessed through competition assays with other known ligands such as PK11195, confirming DAA-1106's role as a selective agonist.
Mechanism of Action
Process
DAA-1106 exerts its effects by binding to the peripheral benzodiazepine receptor located in mitochondrial membranes. This binding enhances mitochondrial function and modulates neuroinflammatory responses.
Data
Research indicates that DAA-1106 significantly labels activated microglia in neurological disorders, suggesting its utility in monitoring disease progression through imaging techniques like positron emission tomography.
Physical and Chemical Properties Analysis
Physical Properties
DAA-1106 is characterized by:
Appearance: Typically presented as a solid compound.
Solubility: Soluble in organic solvents commonly used in laboratory settings.
Chemical Properties
Key chemical properties include:
Stability: The compound demonstrates stability under standard laboratory conditions.
Reactivity: Reacts selectively with peripheral benzodiazepine receptors without significant interaction with GABAA receptors, highlighting its specificity.
Applications
DAA-1106 has several scientific applications:
Neuroimaging: Utilized extensively as a radiotracer in positron emission tomography to map peripheral benzodiazepine receptors in vivo, aiding research into neurodegenerative diseases such as Alzheimer's disease.
Research Tool: Acts as a selective agonist for studying mitochondrial functions and neuroinflammation mechanisms within the central nervous system.
Therapeutic Potential: Investigated for its anxiolytic effects and potential therapeutic applications in treating anxiety-related disorders due to its interaction with mitochondrial pathways.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Doxapram is a member of the class of pyrrolidin-2-ones that is N-ethylpyrrolidin-2-one in which both of the hydrogens at the 3 position (adjacent to the carbonyl group) are substituted by phenyl groups, and one of the hydrogens at the 4 position is substituted by a 2-(morpholin-4-yl)ethyl group. A central and respiratory stimulant with a brief duration of action, it is used (generally as the hydrochloride or the hydrochloride hydrate) as a temporary treatment of acute respiratory failure, particularly when superimposed on chronic obstructive pulmonary disease, and of postoperative respiratory depression. It has also been used for treatment of postoperative shivering. It has a role as a central nervous system stimulant. It is a member of morpholines and a member of pyrrolidin-2-ones. A central respiratory stimulant with a brief duration of action. (From Martindale, The Extra Pharmocopoeia, 30th ed, p1225) Doxapram is a Respiratory Stimulant. The physiologic effect of doxapram is by means of Increased Medullary Respiratory Drive. Doxapram is a respiratory stimulant with analeptic activity. Doxapram, independent of oxygen levels, directly stimulates the peripheral carotid chemoreceptors, possibly by inhibiting the potassium channels of type I cells within the carotid body, thereby stimulating catecholamines release. This results in the prevention or reversal of both narcotic- and CNS depressant-induced respiratory depression. See also: Doxapram Hydrochloride (has salt form).
Doxycycline is an antibacterial prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of certain infections. In addition, doxycycline is FDA-approved for the prevention of malaria due to Plasmodium falciparum. Many of the infections for which doxycycline is FDA-approved can be opportunistic infections (OIs) of HIV.
Doxycycline Hydrochloride is the hydrochloride salt form of doxycycline exhibiting antimicrobial activity. Doxycycline blocks binding of aminoacyl-tRNA to the mRNA-ribosome complex, thereby inhibiting protein synthesis. In addition, this agent has exhibited inhibition of collagenase activity. (NCI) Doxycycline Hyclate is the hyclate salt form of doxycycline, a synthetic, broad-spectrum tetracycline antibiotic exhibiting antimicrobial activity. Doxycycline hyclate binds reversibly to the 30S ribosomal subunit, possibly to the 50S ribosomal subunit as well, thereby blocking the binding of aminoacyl-tRNA to the mRNA-ribosome complex. This leads to an inhibition of protein synthesis. In addition, this agent has exhibited inhibition of collagenase activity. A synthetic tetracycline derivative with similar antimicrobial activity.
CYM2503 is a positive allosteric modulator (PAM) of the GAL2 receptor which potentiates galanin-induced IP1 production in vitro. The compound has no affinity for the orthosteric galanin binding site of the receptor (as measured by its inability to displace iodinated galanin, or to induce IP1 accumulation on its own).
Doxycycline Hyclate is the hyclate salt form of doxycycline, a synthetic, broad-spectrum tetracycline antibiotic exhibiting antimicrobial activity. Doxycycline hyclate binds reversibly to the 30S ribosomal subunit, possibly to the 50S ribosomal subunit as well, thereby blocking the binding of aminoacyl-tRNA to the mRNA-ribosome complex. This leads to an inhibition of protein synthesis. In addition, this agent has exhibited inhibition of collagenase activity. A synthetic tetracycline derivative with similar antimicrobial activity.
Doxycycline monohydrate is the monohydrate form of doxycycline. A semi-synthetic tetracycline antibiotic, it is used to inhibit bacterial protein synthesis and treat non-gonococcal urethritis and cervicitis, exacerbations of bronchitis in patients with chronic obstructive pulmonary disease (COPD), and adult periodontitis. It has a role as an antibacterial drug. It contains a doxycycline. Doxycycline is an antibacterial prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of certain infections. In addition, doxycycline is FDA-approved for the prevention of malaria due to Plasmodium falciparum. Many of the infections for which doxycycline is FDA-approved can be opportunistic infections (OIs) of HIV.
Doxycycline is a Tetracycline-class Drug. The chemical classification of doxycycline is Tetracyclines. Doxycycline is a synthetic, broad-spectrum tetracycline antibiotic exhibiting antimicrobial activity. Doxycycline binds to the 30S ribosomal subunit, possibly to the 50S ribosomal subunit as well, thereby blocking the binding of aminoacyl-tRNA to the mRNA-ribosome complex. This leads to an inhibition of protein synthesis. In addition, this agent has exhibited inhibition of collagenase activity. Doxycycline Monohydrate (internal use) can cause developmental toxicity according to state or federal government labeling requirements. A synthetic tetracycline derivative with similar antimicrobial activity.
Sphingosine-1-phosphate (S1P) is an extracellular lipid mediator whose major effects are mediated through five distinct G protein-coupled receptors S1P1/EDG-1, S1P2/EDG-5, S1P3/EDG-3, S1P4/EDG-6, and S1P5/EDG-8. S1P4 couples to Gαi, Gαo, and Gα12/13 proteins leading to the stimulation of MAPK/ERK signaling pathways, as well as to PLC and Rho-Cdc42 activation, and is thought to contribute to immune responses. CYM 50308 is a novel agonist of SIP4 (EC50 = 56 nM) that displays 37-fold selectivity against S1P5 (EC50 = 2.1 μM) and no appreciable activity over the S1P1-3 subtypes at concentrations up to 25 μM. CYM 50308 is a novel agonist of SIP4 (EC50 = 56 nM) that displays 37-fold selectivity against S1P5 (EC50 = 2.1 μM) and no appreciable activity over the S1P1-3 subtypes at concentrations up to 25 μM.